molecular formula C10H8BrClO B13598639 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one

Cat. No.: B13598639
M. Wt: 259.52 g/mol
InChI Key: IGVCCSMTGBXFEL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8BrClO It is a derivative of butenone, featuring a bromine and chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-buten-2-one: Similar structure but lacks the bromine atom.

    4-(3-Bromophenyl)-but-3-en-2-one: Similar structure but with the bromine atom in a different position.

Uniqueness

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

(E)-4-(2-bromo-5-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8BrClO/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h2-6H,1H3/b3-2+

InChI Key

IGVCCSMTGBXFEL-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC(=C1)Cl)Br

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.